molecular formula C5H9ClF3NO2 B2443185 (2S)-2-amino-5,5,5-trifluoropentanoic acid hydrochloride CAS No. 1680174-93-9

(2S)-2-amino-5,5,5-trifluoropentanoic acid hydrochloride

Cat. No.: B2443185
CAS No.: 1680174-93-9
M. Wt: 207.58
InChI Key: RQLCJLJVSWUYSK-DFWYDOINSA-N
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Description

(2S)-2-amino-5,5,5-trifluoropentanoic acid hydrochloride is a synthetic amino acid derivative characterized by the presence of a trifluoromethyl group at the terminal carbon

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-amino-5,5,5-trifluoropentanoic acid hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with the selection of a suitable starting material, such as a protected amino acid or a precursor containing the trifluoromethyl group.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents like trifluoromethyl iodide or trifluoromethyl sulfonate under specific reaction conditions.

    Amino Group Protection and Deprotection: The amino group is often protected using a suitable protecting group, such as a Boc (tert-butoxycarbonyl) group, to prevent unwanted reactions

    Formation of the Hydrochloride Salt: The final step involves the conversion of the free amino acid to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions and continuous flow processes to ensure high yield and purity. The use of automated reactors and advanced purification techniques, such as crystallization and chromatography, is common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-amino-5,5,5-trifluoropentanoic acid hydrochloride undergoes various chemical reactions, including:

    Substitution Reactions: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.

    Oxidation and Reduction: The amino group can be oxidized to form nitroso or nitro derivatives, while reduction can yield amine derivatives.

    Condensation Reactions: The amino acid can undergo condensation reactions with aldehydes or ketones to form Schiff bases or imines.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used under mild conditions.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

Major Products Formed

    Substitution Products: New derivatives with different functional groups replacing the trifluoromethyl group.

    Oxidation Products: Nitroso or nitro derivatives.

    Reduction Products: Amine derivatives.

Scientific Research Applications

(2S)-2-amino-5,5,5-trifluoropentanoic acid hydrochloride has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceuticals, particularly those targeting neurological disorders.

    Biological Studies: The compound is used in studies involving enzyme inhibition and protein-ligand interactions.

    Materials Science: It is employed in the development of novel materials with unique properties, such as fluorinated polymers.

    Chemical Synthesis: The compound serves as a precursor for the synthesis of more complex molecules in organic chemistry.

Mechanism of Action

The mechanism of action of (2S)-2-amino-5,5,5-trifluoropentanoic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively bind to its targets and modulate their activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • (2S)-2-amino-4,4,4-trifluorobutanoic acid hydrochloride
  • (2S)-2-amino-3,3,3-trifluoropropanoic acid hydrochloride
  • (2S)-2-amino-2,2,2-trifluoroethanoic acid hydrochloride

Uniqueness

(2S)-2-amino-5,5,5-trifluoropentanoic acid hydrochloride is unique due to its longer carbon chain and the position of the trifluoromethyl group, which imparts distinct chemical and physical properties compared to its shorter-chain analogs. This uniqueness makes it valuable for specific applications where these properties are advantageous.

Biological Activity

(2S)-2-amino-5,5,5-trifluoropentanoic acid hydrochloride, commonly referred to as L-norvaline or (S)-2-amino-5,5,5-trifluoropentanoic acid hydrochloride, is a fluorinated amino acid that has garnered attention in various fields of biochemical research and pharmaceutical development. This compound is notable for its structural similarity to the naturally occurring amino acid norvaline and its potential applications in drug design and protein research.

  • Molecular Formula : C5_5H9_9ClF3_3NO2_2
  • Molecular Weight : 207.58 g/mol
  • CAS Number : 1680174-93-9

The trifluoromethyl group enhances the compound's lipophilicity and biological activity, making it a valuable tool in medicinal chemistry.

This compound acts primarily as an inhibitor of certain enzymes and receptors. Notably, it has been shown to influence the activity of γ-secretase, an enzyme complex involved in the cleavage of amyloid precursor protein (APP), which is significant in Alzheimer's disease pathology. The compound's structural features allow it to mimic natural substrates or inhibitors, thereby modulating enzymatic activity effectively .

Pharmacological Applications

  • Alzheimer's Disease Treatment :
    • The compound has been linked to the development of avagacestat, a γ-secretase inhibitor used in clinical trials for Alzheimer's disease . Its ability to modulate amyloid-beta peptide production positions it as a candidate for further therapeutic exploration.
  • Antimicrobial Properties :
    • Research indicates that derivatives of (2S)-2-amino-5,5,5-trifluoropentanoic acid exhibit significant antibacterial activities against various strains of bacteria, including Staphylococcus aureus . This suggests potential applications in treating bacterial infections.
  • Protein Engineering :
    • The compound is utilized in peptide synthesis and protein engineering due to its unique structural properties that can enhance peptide stability and bioactivity . It serves as a building block for creating modified peptides with improved pharmacological profiles.

Case Study 1: Synthesis and Application in Drug Development

A study demonstrated the dynamic kinetic resolution of racemic (R,S)-2-amino-5,5,5-trifluoropentanoic acid using chiral nickel(II) complexes. This method allowed for the efficient synthesis of the (S)-enantiomer on a scale suitable for pharmaceutical applications . The resulting compound was tested for its effectiveness as a γ-secretase inhibitor and showed promising results in reducing amyloid-beta levels in vitro.

Case Study 2: Antimicrobial Activity Assessment

A series of derivatives based on (2S)-2-amino-5,5,5-trifluoropentanoic acid were synthesized and evaluated for their antibacterial properties. The study found that certain modifications enhanced activity against Gram-positive bacteria significantly . These findings suggest that fluorinated amino acids could be pivotal in developing new antimicrobial agents.

Research Findings

StudyFindings
Demonstrated synthesis methods and potential applications in Alzheimer's treatment.
Showed significant antibacterial activity against Staphylococcus aureus.
Highlighted the role of fluorinated amino acids in enhancing peptide stability.

Properties

IUPAC Name

(2S)-2-amino-5,5,5-trifluoropentanoic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8F3NO2.ClH/c6-5(7,8)2-1-3(9)4(10)11;/h3H,1-2,9H2,(H,10,11);1H/t3-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQLCJLJVSWUYSK-DFWYDOINSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC(F)(F)F)C(C(=O)O)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(CC(F)(F)F)[C@@H](C(=O)O)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9ClF3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1680174-93-9
Record name (2S)-2-amino-5,5,5-trifluoropentanoic acid hydrochloride
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